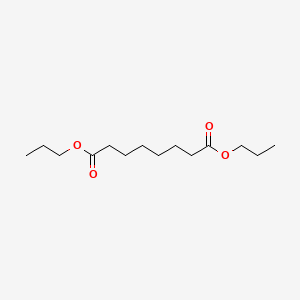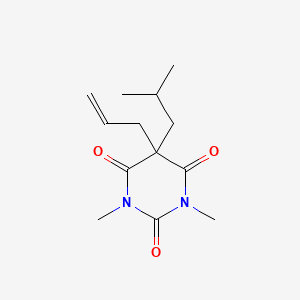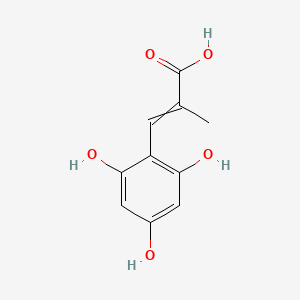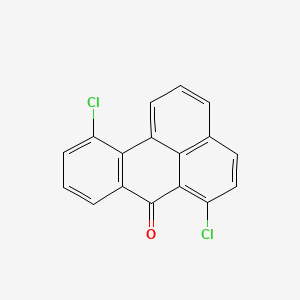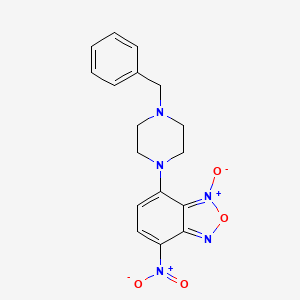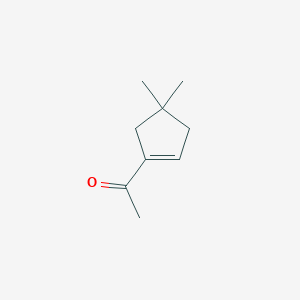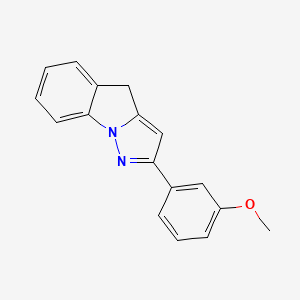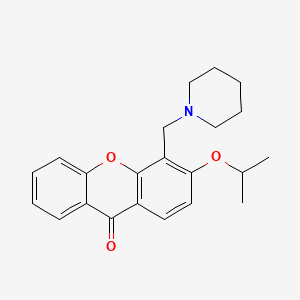
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- is a synthetic organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. This particular compound is characterized by the presence of an isopropoxy group at the 3-position and a piperidinomethyl group at the 4-position of the xanthen-9-one core. Xanthones are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties .
Métodos De Preparación
The synthesis of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- involves several steps:
Classical Method: The classical method for xanthone synthesis involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Modified Method: A modified method uses zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times.
Microwave Heating: Recent advancements include the use of microwave heating to synthesize xanthones more efficiently.
Análisis De Reacciones Químicas
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinomethyl group, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- can be compared with other xanthone derivatives:
Similar Compounds: Other xanthone derivatives include α-mangostin, γ-mangostin, and various hydroxyxanthones.
Uniqueness: The presence of the isopropoxy and piperidinomethyl groups makes this compound unique, potentially enhancing its pharmacological properties.
Propiedades
Número CAS |
58741-69-8 |
|---|---|
Fórmula molecular |
C22H25NO3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-(piperidin-1-ylmethyl)-3-propan-2-yloxyxanthen-9-one |
InChI |
InChI=1S/C22H25NO3/c1-15(2)25-20-11-10-17-21(24)16-8-4-5-9-19(16)26-22(17)18(20)14-23-12-6-3-7-13-23/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3 |
Clave InChI |
WBSZNCRGYRFXHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


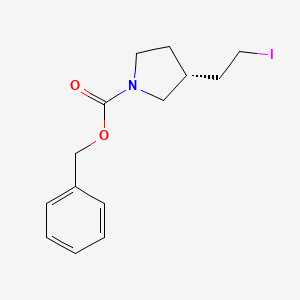

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)
